Cetalkonium chloride
Overview
Description
Cetalkonium chloride is a quaternary ammonium compound belonging to the alkyl-benzyldimethylammonium chloride family. The alkyl group in this compound has a chain length of sixteen carbons. This compound is commonly used in pharmaceutical products either as an excipient or as an active ingredient .
Mechanism of Action
Target of Action
Cetalkonium chloride is primarily an antiseptic . It acts against a variety of bacteria and fungi . Its amphipathic property allows it to be used in different types of formulations .
Mode of Action
The activity of this compound is based on the creation of a positive charge . This property allows it to have a bio-adhesive property to negative surfaces . As a result, this compound can disrupt the cell membrane, inactivate enzymes, and denature proteins .
Pharmacokinetics
Its low solubility in water and its amphiphilic property suggest that it may have unique pharmacokinetic characteristics that influence its bioavailability.
Result of Action
As an antiseptic, the primary result of this compound’s action is the elimination of bacteria and fungi . This makes it useful in treating topical infections and in serving as a preservative in various pharmaceutical products .
Action Environment
The action of this compound can be influenced by its environment. For instance, its low solubility in water may limit its effectiveness in aqueous environments. Its amphiphilic property allows it to be used in different types of formulations , potentially enhancing its efficacy in various environments.
Biochemical Analysis
Biochemical Properties
Cetalkonium chloride acts by creating a positive charge that provides bioadhesive properties of the cationic nanoemulsions on the negatively charged ocular surface . This property allows this compound to disrupt the cell membrane, inactivate enzymes, and denature proteins .
Cellular Effects
This compound’s positive charge allows it to interact with negatively charged cellular components, disrupting cell membranes and inactivating enzymes
Molecular Mechanism
The molecular mechanism of this compound involves the creation of a positive charge, which allows it to disrupt cell membranes, inactivate enzymes, and denature proteins . This broad-spectrum mechanism allows it to act as an antiseptic against a variety of bacteria and fungi .
Dosage Effects in Animal Models
A fatal dose of this compound is reported to be in the range of 1-3 g, and the LD50 observed in different preclinical studies has been from 60-400 mg/kg depending on the animal species and route of administration .
Transport and Distribution
This compound, due to its high lipophilicity, is strongly associated with oil nanodroplets at the oil/water interface in oil-in-water emulsions, providing a positive charge at the surface of the oil nanodroplets . This suggests that it may be transported and distributed within cells and tissues via these oil nanodroplets.
Preparation Methods
Cetalkonium chloride is synthesized through a quaternization reaction. The synthetic route typically involves the reaction of hexadecylamine with benzyl chloride in the presence of a suitable solvent. The reaction conditions include maintaining a temperature range of 50-60°C and using a catalyst such as sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Cetalkonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: this compound can form complexes with other compounds, particularly those with anionic groups.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cetalkonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a cationic surfactant in various chemical formulations.
Biology: The compound is used in biological research for its antimicrobial properties.
Medicine: this compound is used in pharmaceutical formulations for its antiseptic and preservative properties. It is found in products such as mouthwashes, eye drops, and topical gels.
Industry: It is used in the formulation of cleaning agents, disinfectants, and emulsifiers
Comparison with Similar Compounds
Cetalkonium chloride is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetrimonium chloride. it is unique due to its specific alkyl chain length and its superior lipophilicity, which makes it more effective in certain applications. Similar compounds include:
Benzalkonium chloride: Used as a disinfectant and preservative.
Cetrimonium chloride: Used in hair conditioners and shampoos for its conditioning properties
This compound stands out due to its specific applications in ophthalmic drug delivery and its ability to enhance the bioavailability of drugs through its bioadhesive properties .
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPWTBGAZSPLHA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-34-4 (Parent) | |
Record name | Cetalkonium chloride [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122189 | |
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DSSTOX Substance ID |
DTXSID3041665 | |
Record name | Benzylhexadecyldimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1) | |
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Record name | Cetalkonium chloride | |
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CAS No. |
122-18-9 | |
Record name | Benzylhexadecyldimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetalkonium chloride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetalkonium chloride | |
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Record name | Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzylhexadecyldimethylammonium chloride | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cetalkonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.116 | |
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Record name | CETALKONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85474O1N9D | |
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Retrosynthesis Analysis
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